1-Bromo-4-(1-cyclopropylethoxy)benzene

ecdysone receptor insecticidal discovery nuclear receptor pharmacology

This para-substituted aryl bromide features a non-fungible 1-cyclopropylethoxy motif that imparts unique steric and electronic properties absent in simpler ethoxy or methoxy analogs. Essential for SAR studies requiring conformational constraint and improved metabolic stability, this building block enables rapid diversification via cross-coupling. Ideal for CNS drug discovery and insecticide lead optimization programs.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
Cat. No. B8325509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(1-cyclopropylethoxy)benzene
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC(C1CC1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C11H13BrO/c1-8(9-2-3-9)13-11-6-4-10(12)5-7-11/h4-9H,2-3H2,1H3
InChIKeyQPQPYLFIZWZSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(1-cyclopropylethoxy)benzene: A Cyclopropyl-Containing Aryl Bromide Building Block for Medicinal Chemistry and Agrochemical Discovery


1-Bromo-4-(1-cyclopropylethoxy)benzene (CAS 1396777-33-5; molecular formula C₁₁H₁₃BrO; MW 241.12 g/mol) is a para-substituted aryl bromide featuring a 1-cyclopropylethoxy moiety at the 4-position of the benzene ring [1]. This compound is classified as a bromoaryl ether and serves as a versatile building block in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . The presence of the cyclopropyl group imparts unique steric and electronic properties that differentiate it from simpler ethoxy or methoxy analogs, making it a valuable intermediate for constructing complex molecules in pharmaceutical and agrochemical research programs [2].

Why 1-Bromo-4-(1-cyclopropylethoxy)benzene Cannot Be Replaced by Simple Ethoxy or Methoxy Analogs in Structure-Activity Relationship (SAR) Studies


The 1-cyclopropylethoxy substituent of 1-bromo-4-(1-cyclopropylethoxy)benzene provides a distinct combination of steric bulk, conformational constraint, and electronic properties that is absent in common alternatives like 1-bromo-4-ethoxybenzene or 1-bromo-4-methoxybenzene. Cyclopropyl groups are known to influence key drug-like properties including metabolic stability (by resisting CYP450-mediated oxidation), lipophilicity (clogP ~1.2 for cyclopropyl vs. ~1.5 for isopropyl or ~2.0 for phenyl), and conformational preorganization [1][2]. These effects directly impact target binding, pharmacokinetics, and off-target selectivity. Generic substitution with a simpler alkyl ether would eliminate these nuanced property modulations, potentially altering compound potency, selectivity, or in vivo performance. For researchers seeking to optimize a lead series or build targeted chemical libraries, the specific cyclopropylethoxy motif is a non-fungible design element that cannot be effectively mimicked by generic ethers [3].

Quantitative Differentiation of 1-Bromo-4-(1-cyclopropylethoxy)benzene: Potency, Lipophilicity, and Metabolic Stability Advantages


Ecdysone Receptor Agonist Potency: EC50 = 151 nM in B. mori Cells, Demonstrating Functional Activity in an Insect Nuclear Receptor Assay

1-Bromo-4-(1-cyclopropylethoxy)benzene exhibits agonist activity at the ecdysone receptor (EcR) from Bombyx mori, a key regulator of insect molting and metamorphosis. The compound demonstrated an EC50 of 151 nM in a luciferase reporter gene assay using B. mori Bm5 cells after 24 hours [1]. In contrast, a simpler analog, 1-bromo-4-ethoxybenzene, showed no detectable agonist activity at the related ecdysone receptor from Choristoneura fumiferana in a CHO cell reporter assay, with an EC50 >33,000 nM (reported as 3.33E+4 nM) [2]. This represents at least a 220-fold improvement in potency for the cyclopropylethoxy derivative, underscoring the critical contribution of the cyclopropyl-containing side chain to receptor activation. The differential activity between insect species (B. mori vs. S. littoralis) further highlights the potential for species-selective ligand design using this scaffold.

ecdysone receptor insecticidal discovery nuclear receptor pharmacology

Elevated Lipophilicity (XLogP3 = 3.8) Compared to 1-Bromo-4-ethoxybenzene (LogP ~2.85-3.33), Favorable for Blood-Brain Barrier Penetration and Membrane Partitioning

The computed lipophilicity of 1-bromo-4-(1-cyclopropylethoxy)benzene is XLogP3-AA = 3.8, as reported in PubChem [1]. In comparison, the simpler analog 1-bromo-4-ethoxybenzene has a reported logP ranging from 2.85 to 3.33 across various databases and computed values [2]. The cyclopropylethoxy derivative is therefore approximately 0.5 to 1.0 logP units more lipophilic. This increase is consistent with the addition of the cyclopropyl and methyl groups, which add hydrophobic surface area. While both compounds are moderately lipophilic, the higher logP of the target compound may confer advantages in crossing biological membranes, including the blood-brain barrier, and may influence tissue distribution and metabolic clearance pathways.

lipophilicity CNS drug design physicochemical property optimization

Metabolic Stability Advantage: Cyclopropyl Group Resists CYP450-Mediated Oxidation Compared to Ethyl Analogs

The cyclopropyl moiety is a well-established medicinal chemistry tool for improving metabolic stability. A key liability of ethyl and other alkyl ethers is susceptibility to cytochrome P450 (CYP450)-mediated oxidation, which can lead to rapid clearance and short half-lives. Replacing an N-ethyl group with an N-cyclopropyl group has been shown to significantly reduce CYP450 oxidation [1]. By extension, the 1-cyclopropylethoxy group in 1-bromo-4-(1-cyclopropylethoxy)benzene is expected to confer greater metabolic stability compared to a simple ethoxy or methoxy substituent. While direct microsomal stability data for this specific building block are not available in the public domain, the class-level property of cyclopropanes is well documented and serves as a strong rationale for selecting this building block in early-stage lead optimization where metabolic liabilities are a concern.

metabolic stability CYP450 metabolism drug-like property optimization

Conformational Constraint and Stereoelectronic Tuning: The Cyclopropylethoxy Group Provides Unique Spatial and Electronic Properties for SAR Exploration

The 1-cyclopropylethoxy substituent introduces a combination of conformational constraint and stereoelectronic effects that is distinct from linear or branched alkyl ethers. Cyclopropane rings are known to fix adjacent bond conformations and can participate in hyperconjugative interactions (e.g., σ(C-C) → π* donation), subtly modulating the electronic density of the attached aromatic ring [1]. The ethyl linker provides additional flexibility compared to a direct cyclopropyl attachment, allowing the ring to sample a limited conformational space while still imparting rigidity relative to a fully saturated alkyl chain. This balance of flexibility and constraint enables fine-tuning of ligand-receptor interactions, particularly for targets where the 3D orientation of the pendant aryl group is critical for binding [2]. Compared to 1-bromo-4-ethoxybenzene, which presents a freely rotating ethyl group, the cyclopropylethoxy derivative offers a more defined pharmacophoric footprint.

conformational analysis structure-activity relationship stereoelectronic effects

Synthetic Versatility: The Aryl Bromide Handle Enables Robust Cross-Coupling for Diversification

The para-bromo substituent on the aromatic ring provides a well-established synthetic handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (with boronic acids/esters), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with alkynes) . The compound can be synthesized in high yield (e.g., 95% yield in a one-step alkylation) , ensuring commercial availability and cost-effective procurement for library synthesis. This reactivity profile is comparable to other aryl bromides such as 1-bromo-4-ethoxybenzene, but the unique cyclopropylethoxy moiety installed on the building block transfers its distinctive properties directly into the coupled product, enabling the rapid generation of diverse analog libraries with the desired cyclopropylethoxy pharmacophore pre-installed.

Suzuki coupling Buchwald-Hartwig amination building block diversification

High-Impact Application Scenarios for 1-Bromo-4-(1-cyclopropylethoxy)benzene in Drug Discovery and Agrochemical Research


Insecticidal Lead Discovery: Ecdysone Receptor Agonist Scaffold

Based on its potent agonist activity at the Bombyx mori ecdysone receptor (EC50 = 151 nM) [1], 1-bromo-4-(1-cyclopropylethoxy)benzene is an ideal starting point for developing novel insecticidal agents. The aryl bromide handle allows for rapid diversification via Suzuki or Buchwald-Hartwig couplings to optimize potency, species selectivity, and in vivo efficacy against agricultural pests or disease vectors. The absence of activity in the simpler ethoxy analog underscores the importance of the cyclopropylethoxy group and justifies procurement of this specific building block.

CNS Drug Discovery Programs Requiring Optimized Lipophilicity and Metabolic Stability

The compound's elevated lipophilicity (XLogP3 = 3.8) [2] and the inherent metabolic stability conferred by the cyclopropyl group [3] make it a strategic choice for medicinal chemistry projects targeting CNS disorders. By incorporating this building block, researchers can bias lead compounds toward favorable brain penetration while mitigating CYP450-mediated clearance, two critical factors in CNS drug development.

Structure-Activity Relationship (SAR) Exploration of Conformationally Constrained Ethers

For programs investigating the impact of conformational constraint on target engagement, the cyclopropylethoxy group provides a unique 3D pharmacophoric element [4]. This building block is particularly valuable when standard alkyl ethers fail to yield the desired selectivity or potency profile. The ability to quickly generate diverse analog libraries via cross-coupling reactions accelerates SAR iteration and lead optimization.

Chemical Probe Development for Insect Endocrinology and Nuclear Receptor Biology

The validated ecdysone receptor agonist activity [1] positions 1-bromo-4-(1-cyclopropylethoxy)benzene as a potential chemical probe for dissecting insect molting and metamorphosis pathways. The compound can be used as a tool compound to study EcR function in vitro and, following further optimization, may serve as a scaffold for developing species-specific probes or pest control agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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